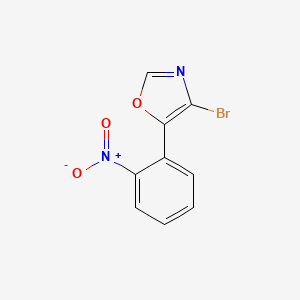![molecular formula C24H28N2O2 B12622217 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a compound that belongs to the class of diazaspiro compounds. These compounds are known for their unique spirocyclic structure, which imparts distinct chemical and biological properties. The compound is often used in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a cyclic ketone.
Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced via a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with a fluorenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the fluorenylmethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the spirocyclic core or the carboxylate group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorenylmethyl group. Common reagents include alkyl halides and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted fluorenylmethyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a γ-aminobutyric acid type A receptor (GABAAR) antagonist. It has shown promise in modulating GABAAR activity, which is crucial for understanding neurological processes and developing treatments for neurological disorders .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with GABAAR makes it a candidate for the development of drugs targeting neurological conditions such as anxiety, epilepsy, and insomnia .
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials. Its spirocyclic structure imparts stability and reactivity, which can be leveraged in various industrial applications.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with the γ-aminobutyric acid type A receptor (GABAAR). The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This modulation of GABAAR activity can influence various neurological processes, making it a valuable tool in neuropharmacology .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid: Lacks the fluorenylmethyl group, resulting in different chemical and biological properties.
9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxamide: Similar structure but with an amide group instead of a carboxylate group, leading to different reactivity and applications.
Uniqueness
The presence of both the fluorenylmethyl group and the spirocyclic core in 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate imparts unique chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in scientific research and drug development .
Propriétés
Formule moléculaire |
C24H28N2O2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C24H28N2O2/c27-23(26-15-11-24(12-16-26)9-13-25-14-10-24)28-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22,25H,9-17H2 |
Clé InChI |
DDQBERGDXPTJNV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


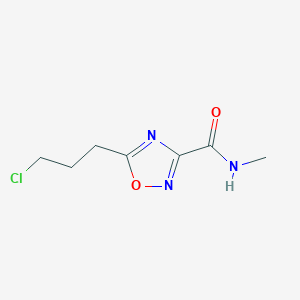

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)


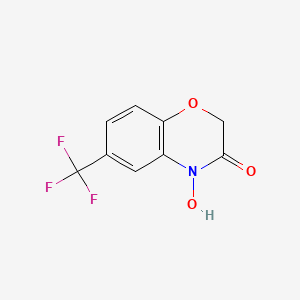
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
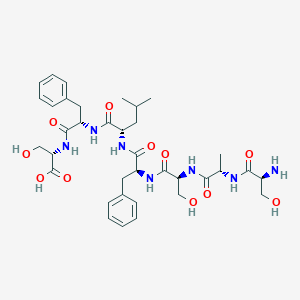
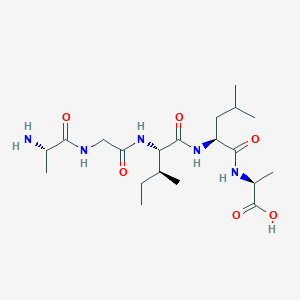
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
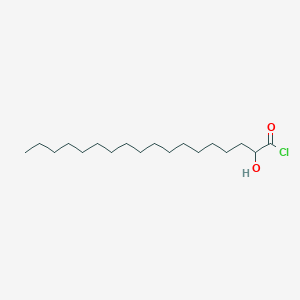
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
